molecular formula C14H11ClO2 B6369345 2-(3-Chloro-5-methylphenyl)benzoic acid CAS No. 1261941-02-9

2-(3-Chloro-5-methylphenyl)benzoic acid

Cat. No.: B6369345
CAS No.: 1261941-02-9
M. Wt: 246.69 g/mol
InChI Key: POUVHDJDDCJNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-methylphenyl)benzoic Acid is a chemical compound of interest in pharmaceutical research, particularly as a novel salicylic acid derivative. Such compounds are being investigated for their potential to mimic the beneficial actions of acetylsalicylic acid (ASA), such as anti-inflammatory and antiplatelet activity, while aiming to improve upon its safety and efficacy profile . Preliminary in silico studies on structurally similar compounds suggest a promising mechanism of action involving specific inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in inflammation . This potential for greater COX-2 specificity is a key area of investigation, as it may lead to a reduced risk of adverse effects, particularly in the gastrointestinal tract, which are commonly associated with non-selective NSAIDs . The lipophilic nature of related compounds, indicated by a higher ClogP value, suggests the possibility of favorable cell membrane permeability, which could influence its pharmacokinetic properties . Researchers are exploring these properties to assess the compound's value as a lead structure in the development of new therapeutic agents for inflammatory conditions and cardiovascular health. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-chloro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUVHDJDDCJNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683297
Record name 3'-Chloro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-02-9
Record name 3'-Chloro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methylphenyl)benzoic acid can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(3-Chloro-5-methylphenyl)benzoic acid often involves large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-(3-Chloro-5-methylphenyl)benzoic acid serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various reactions, including esterification and amidation. This versatility makes it valuable in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceutical Intermediates

In a study focusing on the synthesis of pharmaceutical intermediates, researchers utilized 2-(3-Chloro-5-methylphenyl)benzoic acid to create derivatives that exhibited enhanced biological activity. The compound's ability to undergo electrophilic substitution reactions facilitated the introduction of various functional groups, leading to a series of bioactive compounds.

Biological Applications

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial properties of 2-(3-Chloro-5-methylphenyl)benzoic acid. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.

Case Study: Anticancer Activity

A notable study examined the anticancer properties of this compound. Researchers found that derivatives of 2-(3-Chloro-5-methylphenyl)benzoic acid inhibited the growth of pancreatic cancer cells through specific molecular interactions. The mechanism involved modulation of key signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Medicinal Chemistry

Drug Development

The compound is being explored as a candidate for drug development due to its favorable pharmacological profile. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. For instance, researchers have synthesized analogs with improved efficacy against cancer cell lines .

Case Study: Development of YTHDC1 Inhibitors

In a medicinal chemistry campaign aimed at developing selective inhibitors for YTHDC1, 2-(3-Chloro-5-methylphenyl)benzoic acid derivatives were evaluated. The results indicated promising binding affinity and selectivity, highlighting the compound's potential in targeted cancer therapies .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 2-(3-Chloro-5-methylphenyl)benzoic acid is utilized in the production of specialty chemicals. Its reactivity allows it to be incorporated into various formulations, enhancing product performance in sectors such as agriculture and materials science.

Case Study: Agrochemical Formulations

The compound has been incorporated into agrochemical formulations aimed at improving crop protection. Studies demonstrated that formulations containing 2-(3-Chloro-5-methylphenyl)benzoic acid exhibited enhanced efficacy against pests while maintaining lower toxicity profiles compared to traditional agents.

Data Summary Table

Application AreaSpecific UseKey Findings
Chemical SynthesisBuilding block for organic compoundsFacilitates synthesis of bioactive derivatives
Biological ApplicationsAntimicrobial agentEffective against multiple bacterial strains
Anticancer activityInhibits pancreatic cancer cell growth
Medicinal ChemistryDrug developmentCandidates show improved potency against cancer cells
Industrial ApplicationsSpecialty chemicals productionEnhances performance in agrochemical formulations

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. As an NSAID, it inhibits the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX). This inhibition reduces inflammation and pain . Additionally, the compound interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Weight Key Properties/Effects
2-(3-Chloro-5-methylphenyl)benzoic acid 3-Cl, 5-CH₃ on phenyl ~250.7 (calc.) Moderate acidity (Cl electron-withdrawing, CH₃ electron-donating); enhanced lipophilicity vs. unsubstituted benzoic acid
3-Chloro-5-(trifluoromethyl)benzoic acid (CAS 53985-49-2) 3-Cl, 5-CF₃ ~224.6 Higher acidity (CF₃ is stronger electron-withdrawing than CH₃); lower pKa than target compound
2-Chloro-4-(trifluoromethyl)benzoic acid (CAS 23228-45-7) 2-Cl, 4-CF₃ ~224.6 Steric hindrance at ortho position reduces solubility; stronger acidity than para-substituted analogs
5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid 3-Cl, 5-CH₃, 2-F ~268.7 Fluorine’s electronegativity increases polarity; potential for improved binding in biological systems

Key Observations:

  • Acidity : The trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)benzoic acid lowers pKa significantly compared to the target compound’s methyl group, which donates electrons and slightly counteracts the chlorine’s withdrawing effect .

Crystallographic and Hydrogen-Bonding Behavior

Crystal packing and intermolecular interactions vary with substituent positions. For example:

  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (C₁₁H₁₁NO₅) forms 1D hydrogen-bonded chains via O—H⋯O and C—H⋯O interactions, stabilizing its crystal structure .
  • Atropisomeric benzoic acids (e.g., 2-(2,2-dicyano-1-methylethenyl)benzoic acid) exhibit restricted rotation due to steric hindrance, leading to distinct solid-state NMR spectra and crystallographic space groups (e.g., P2₁2₁2₁) .

The target compound’s 3-Cl and 5-CH₃ substituents may promote planar molecular geometries, favoring π-π stacking, while chlorine’s electronegativity could strengthen hydrogen bonds in the solid state.

Q & A

Q. What are the common synthetic routes for 2-(3-Chloro-5-methylphenyl)benzoic acid, and what catalysts are typically employed?

  • Methodological Answer : Synthesis often involves multi-step protocols, including Suzuki-Miyaura coupling or Friedel-Crafts acylation to introduce substituents. For example, palladium catalysts (e.g., Pd(PPh₃)₄) are used in cross-coupling reactions, while Lewis acids like AlCl₃ facilitate electrophilic substitution. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are common, with reaction temperatures ranging from 60–120°C. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic methods are essential for characterizing the structure of 2-(3-Chloro-5-methylphenyl)benzoic acid?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm aromatic proton environments.
  • Infrared (IR) Spectroscopy : Confirms carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and C-Cl (~550–850 cm⁻¹) functional groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 290.7 for C₁₅H₁₁ClO₄).
  • X-ray Crystallography : Software like SHELXL refines crystal structures to confirm stereochemistry and bond lengths .

Q. What purification techniques are recommended for isolating 2-(3-Chloro-5-methylphenyl)benzoic acid in high purity?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane).
  • Acid-Base Extraction : Leverage the compound’s carboxylic acid group by partitioning between aqueous NaOH and organic solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-validate with X-ray crystallography (e.g., SHELX refinement ) to resolve ambiguous NMR/IR signals.
  • Use computational tools (e.g., density functional theory, DFT) to predict NMR chemical shifts and compare with experimental data.
  • Perform HPLC-MS to detect trace impurities that may skew results .

Q. What computational methods are suitable for predicting the reactivity of 2-(3-Chloro-5-methylphenyl)benzoic acid in substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states to assess activation energies for nucleophilic aromatic substitution.
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Q. How to design experiments to study the bioactivity of 2-(3-Chloro-5-methylphenyl)benzoic acid against specific enzymes?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ values.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
  • Molecular Dynamics Simulations : Analyze ligand-protein stability over time using GROMACS .

Key Research Findings

  • Synthetic Challenges : Steric hindrance from the 3-chloro-5-methyl group reduces yields in coupling reactions, necessitating optimized Pd catalyst loading .
  • Biological Activity : Analogues of the compound exhibit enzyme inhibition (e.g., COX-2) with IC₅₀ values <10 µM, suggesting anti-inflammatory potential .
  • Structural Insights : X-ray data (CCDC deposition) reveal planar geometry, with C-Cl bond lengths of 1.73 Å, consistent with sp² hybridization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.